5-(Chloromethoxy)-5-oxopentanoate
Description
5-(Chloromethoxy)-5-oxopentanoate is an ester derivative of 5-oxopentanoic acid, featuring a chloromethoxy (-OCH₂Cl) substituent at the 5-oxo position. This compound belongs to the class of γ-keto esters, characterized by a ketone group at the γ-position (C5) relative to the ester functional group.
Properties
CAS No. |
75021-50-0 |
|---|---|
Molecular Formula |
C6H8ClO4- |
Molecular Weight |
179.58 g/mol |
IUPAC Name |
5-(chloromethoxy)-5-oxopentanoate |
InChI |
InChI=1S/C6H9ClO4/c7-4-11-6(10)3-1-2-5(8)9/h1-4H2,(H,8,9)/p-1 |
InChI Key |
NRERHBXWNQMMSZ-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])CC(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethoxy)-5-oxopentanoate typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a pentanoic acid derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethoxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethoxy group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
5-(Chloromethoxy)-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Chloromethoxy)-5-oxopentanoate involves its reactivity with various biological molecules. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Electronic Effects
The 5-oxopentanoate scaffold is versatile, with substituents ranging from aromatic rings to alkyl and ether groups. Key comparisons include:
Aryl-Substituted Derivatives
- Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate (CAS 951886-22-9): Substituent: 2-chloro-4-fluorophenyl. Molecular Formula: C₁₃H₁₄ClFO₃. Molecular Weight: 272.70 g/mol. Properties: The electron-withdrawing Cl and F groups enhance polarity, making it suitable for electrophilic reactions. Used in pharmaceutical intermediates .
- Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate (CAS 898758-62-8): Substituent: 3,5-dimethoxyphenyl. Molecular Formula: C₁₅H₂₀O₅. Molecular Weight: 280.32 g/mol. Properties: Methoxy groups increase electron density, favoring nucleophilic substitution. Applied in agrochemical synthesis .
Alkyl and Ether Derivatives
- tert-Butyl 5-oxopentanoate (e.g., compound 6c in ): Substituent: tert-butyl ester with triazole and dichlorobenzamide groups. Molecular Formula: C₂₃H₃₃Cl₂N₅O₅. Molecular Weight: 550.45 g/mol. Properties: High steric bulk from tert-butyl and triazole groups improves thermal stability. Yield: 74%, used in plant resistance studies .
- Methyl 5-((2-chloroethyl)amino)-5-oxopentanoate: Substituent: 2-chloroethylamino. Molecular Formula: C₈H₁₃ClN₂O₃. Molecular Weight: 220.65 g/mol. Properties: Chloroethyl group enhances reactivity in crosslinking reactions. NMR δ = 3.68 (s, 3H, -OCH₃), 2.99 (t, J = 7.0 Hz, 2H) .
Positional Isomers
- 5-Chloro-4-oxopentanoic acid (CAS 60254-71-9): Substituent: Chloro at C5, oxo at C3. Molecular Formula: C₅H₇ClO₃. Molecular Weight: 150.56 g/mol. Properties: The γ-chloro-γ-keto structure increases acidity (pKa ~3.5). Used as a precursor in levulinic acid derivatives .
Physical and Spectral Properties
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